N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
“N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It has been mentioned in the context of various research studies .
Synthesis Analysis
The compound has been synthesized in various studies. For instance, one study describes the synthesis of the title compound with a yield of 58% . The structure was confirmed using 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR . For example, the 1H NMR (CDCl3, 500 MHz) of the compound shows various peaks indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used as a ligand in reactions with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors to afford the respective organo-carboxamide ruthenium (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its synthesis and characterization data. For instance, the compound is synthesized as a solid . Further analysis would require specific experimental data.Scientific Research Applications
Anticancer Activity
Compounds with benzothiazole structures have been studied for their potential as anticancer agents. They may inhibit various cancer cell lines and could be used in the development of new cancer therapies .
Antibacterial Agents
Benzothiazole derivatives have shown antibacterial activities against various bacterial strains, suggesting their use as antibacterial agents in medical research .
Antimicrobial Activity
Similar compounds have been evaluated for antimicrobial activity against gram-positive and gram-negative bacteria as well as fungal strains, indicating their potential application in antimicrobial drug development .
Anti-Tubercular Compounds
Recent synthetic developments have highlighted benzothiazole-based compounds as potential anti-tubercular agents with in vitro and in vivo activity .
Optical Materials and Biological Potential
Some benzothiazole derivatives have been studied for their use as optical materials due to their unique structural properties and also for their biological potential .
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is the COX-1 enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation.
Mode of Action
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 enzyme, it prevents the production of prostaglandins, which are key mediators of inflammation and pain.
Result of Action
The inhibition of the COX-1 enzyme by N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.
properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXLPBNUITIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide |
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